2-methoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline
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Overview
Description
2-methoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a chromenylidene group and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline typically involves the condensation of 2-methoxyaniline with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the chromenylidene structure. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyphenyl isocyanate
- 2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- (4E)-N-cyclohexyl-N-ethyl-2-(4-methoxyphenyl)-4H-chromen-4-iminium
Uniqueness
Compared to similar compounds, 2-methoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline is unique due to its specific chromenylidene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science .
Properties
Molecular Formula |
C23H19NO3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C23H19NO3/c1-25-17-13-11-16(12-14-17)23-15-20(18-7-3-5-9-21(18)27-23)24-19-8-4-6-10-22(19)26-2/h3-15H,1-2H3 |
InChI Key |
AHAXQURLMNPFTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3OC)C4=CC=CC=C4O2 |
Origin of Product |
United States |
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